2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 391896-54-1
Cat. No.: VC4157771
Molecular Formula: C24H21N3O3S2
Molecular Weight: 463.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391896-54-1 |
|---|---|
| Molecular Formula | C24H21N3O3S2 |
| Molecular Weight | 463.57 |
| IUPAC Name | 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C24H21N3O3S2/c25-21(29)19-17-8-4-5-9-18(17)32-23(19)27-24(31)26-22(30)16-12-10-15(11-13-16)20(28)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,25,29)(H2,26,27,30,31) |
| Standard InChI Key | SMEWAYTVOMBKCG-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N |
Introduction
2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities and structural complexity. This compound belongs to the class of thiourea derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
Synthesis of 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
The synthesis of this compound typically involves multi-step reactions. The process begins with the formation of thiourea, followed by coupling with the tetrahydrobenzo[b]thiophene core. This synthesis pathway requires careful control of reaction conditions to ensure the desired product yield and purity.
Potential Biological Activities
While the specific mechanism of action for this compound is not fully elucidated, similar thiourea derivatives have shown promise as anti-inflammatory or antimicrobial agents. The presence of functional groups capable of interacting with biological targets suggests potential applications in pharmaceutical research.
Stability and Practical Applications
The stability of 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide under varying pH and temperature conditions is crucial for its practical applications. Evaluating these factors will help determine its suitability for different biological and chemical environments.
Comparison with Related Compounds
Other compounds with similar structural motifs, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown anti-inflammatory properties through molecular docking studies . This suggests that structural modifications can significantly impact biological activity.
Data Table: Comparison of Related Thiourea Derivatives
| Compound Name | Biological Activity | Synthesis Method |
|---|---|---|
| 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Potential anti-inflammatory or antimicrobial | Multi-step reactions involving thiourea formation |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory (5-LOX inhibitor) | Two-stage protocol using commercially available reagents |
| 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives | Antimitotic agents | Concise synthesis targeting microtubule polymerization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume